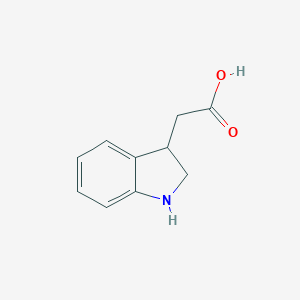

2-(Indolin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPCLVYRILLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403918 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13083-41-5 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(1H-Indol-3-yl)acetic Acid

Note on Nomenclature: The compound 2-(Indolin-3-yl)acetic acid features a saturated five-membered ring fused to the benzene ring. However, the vast majority of scientific literature, and the well-known plant hormone, is 2-(1H-Indol-3-yl)acetic acid (also known as Indole-3-acetic acid or IAA), which contains an unsaturated indole ring system. This guide focuses on the latter, significantly more common and researched compound (CAS No. 87-51-4), which is the presumed subject of interest.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1][2] It is a derivative of indole, featuring a carboxymethyl substituent at the third position.[3] Beyond its critical role in botany and agriculture, its chemical characteristics are of significant interest to researchers in drug development, biochemistry, and organic synthesis. This document provides an in-depth overview of the physical and chemical properties of IAA, detailed experimental protocols, and relevant biochemical pathways.

Physical Properties

2-(1H-Indol-3-yl)acetic acid is a solid at room temperature, typically appearing as colorless, pale yellow, or light tan crystals or powder.[1][4][5] Its physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4][5][6] |

| Molecular Weight | 175.18 g/mol | [4][5][7] |

| Appearance | Solid, colorless to off-white/tan crystalline powder | [1][5][8] |

| Melting Point | 165-170 °C (with decomposition) | [4][7][9] |

| Boiling Point | ~415 °C at 760 mmHg (experimental) 306.47 °C (rough estimate) | [5] |

| Water Solubility | 1.5 mg/mL (1500 mg/L) at 20 °C; solubility is pH-dependent | [1][4][9] |

| Solubility in Organics | Soluble in ethanol (50 mg/mL), methanol, and DMSO; sparingly soluble in chloroform. | [5][9][10] |

| pKa | 4.75 at 25 °C | [5][11] |

| logP (o/w) | 1.41 | [4] |

| Vapor Pressure | 5.26 x 10⁻⁶ mmHg at 25 °C (estimated) | [4][9] |

| Density | ~1.2 g/cm³ (rough estimate) | [5][11] |

Chemical Properties

Stability and Reactivity

IAA is a stable compound but is known to be sensitive to light.[5][10] It is incompatible with strong oxidizing agents.[5][12] In solution, particularly when exposed to light or certain enzymes, it can undergo oxidative degradation. The primary oxidation product is 2-oxindole-3-acetic acid.[13]

Chemical Structure

Caption: 2D structure of 2-(1H-Indol-3-yl)acetic acid (IAA).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of IAA.

| Technique | Solvent | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR | DMSO-d₆ | δ ~12.17 (s, 1H, COOH), ~10.90 (s, 1H, NH), 6.97-7.52 (m, 5H, Ar-H), ~3.65 (s, 2H, CH₂) | [4] |

| ¹H NMR | D₂O (pH 7.4) | δ 7.62 (d, 1H), 7.51 (d, 1H), 7.23 (s, 1H), 7.15 (m, 2H), 3.65 (s, 2H) | [4][14] |

| ¹³C NMR | DMSO-d₆ | δ ~173.1 (C=O), 136.1 (C), 127.2 (C), 123.9 (CH), 120.9 (CH), 118.5 (CH), 118.4 (CH), 111.3 (CH), 107.6 (C), 31.0 (CH₂) | [4] |

| FT-IR (KBr) | Solid | 3389 cm⁻¹ (N-H stretch), 2730-3127 cm⁻¹ (broad, O-H stretch), 1701 cm⁻¹ (C=O stretch) | [15] |

Experimental Protocols

Synthesis via Indole and Glycolic Acid

One of the most direct chemical syntheses of IAA involves the high-temperature condensation of indole with glycolic acid.[3][16]

Protocol:

-

Reactant Charging: Indole, glycolic acid, and a base (e.g., potassium hydroxide) are loaded into a high-pressure autoclave.

-

Reaction: The sealed autoclave is heated to approximately 250 °C and agitated for 18-24 hours.

-

Workup: After cooling, the reaction mixture is dissolved in water. The aqueous solution is extracted with ether to remove unreacted indole.

-

Isolation: The aqueous phase is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, causing the IAA to precipitate.

-

Purification: The crude IAA is collected by filtration and can be further purified by recrystallization.

Caption: Workflow for the chemical synthesis of Indole-3-acetic acid.

Purification by Recrystallization

High-purity IAA can be obtained from crude product through recrystallization.[11][16]

Protocol:

-

Dissolve 30 g of crude IAA in 1 L of boiling deionized water.

-

Add 10 g of decolorizing carbon to the hot solution to adsorb colored impurities.

-

Maintain the solution at a gentle boil for 5-10 minutes.

-

Perform a hot filtration using fluted filter paper to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

-

Collect the purified, colorless crystals by vacuum filtration.

-

Dry the crystals in a desiccator. Store in a dark bottle to prevent photodegradation.[11]

Spectroscopic Sample Preparation

-

NMR Spectroscopy: For analysis in deuterated solvents, dissolve approximately 5-10 mg of IAA in 0.6-0.7 mL of the chosen solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).[4]

-

FT-IR Spectroscopy: For analysis using a KBr pellet, thoroughly grind a mixture of ~1 mg of IAA with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[15]

Biological Pathways

Biosynthesis from Tryptophan

In plants and many associated bacteria, IAA is predominantly synthesized from the amino acid L-tryptophan. Several redundant pathways exist, with the indole-3-pyruvic acid (IPA) pathway being one of the most significant.[2][3]

Caption: The Indole-3-pyruvic acid pathway for IAA biosynthesis.

This pathway involves three main enzymatic steps:

-

Transamination: A tryptophan aminotransferase converts L-tryptophan to indole-3-pyruvic acid (IPA).[2]

-

Decarboxylation: An IPA decarboxylase removes a carboxyl group from IPA to form indole-3-acetaldehyde (IAAld).[2]

-

Oxidation: An aldehyde dehydrogenase oxidizes IAAld to the final product, indole-3-acetic acid.[2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 6. 2-(1H-INDOL-3-YL)ACETIC ACID | CAS 87-51-4 [matrix-fine-chemicals.com]

- 7. Indole-3-acetic acid LAB 87-51-4 [sigmaaldrich.com]

- 8. 87-51-4 CAS | INDOLE-3-ACETIC ACID | Laboratory Chemicals | Article No. 04186 [lobachemie.com]

- 9. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 10. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]

- 11. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]

- 12. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 13. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Natural Occurrence and Discovery of 2-(Indolin-3-yl)acetic Acid (Indole-3-Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-3-yl)acetic acid, overwhelmingly known in scientific literature as Indole-3-acetic acid (IAA), is a pivotal signaling molecule found across multiple kingdoms of life. It is the most common and physiologically active member of the auxin class of phytohormones, where it acts as a master regulator of virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[1] Beyond the botanical realm, IAA is recognized as a metabolite of tryptophan metabolism in microorganisms and mammals, including humans. In recent years, its role as a ligand for the aryl hydrocarbon receptor (AhR) in mammals has drawn significant interest, implicating it in immune function, metabolic homeostasis, and pathophysiology. This guide provides a technical overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for IAA.

Discovery and History

The journey to discovering IAA is rooted in the fundamental observation of phototropism—the bending of plants toward light.

-

Charles Darwin (1880): In his book "The Power of Movement in Plants," Charles Darwin and his son Francis described experiments on canary grass coleoptiles. They demonstrated that a signal was perceived by the coleoptile tip and transmitted to the lower regions, causing the bending. They hypothesized the existence of a "transmissible substance."[2][3]

-

Boysen-Jensen & Paál (1910-1919): Peter Boysen-Jensen showed this signal could pass through a gelatin barrier but not an impermeable mica sheet.[3] Árpád Paál further supported the chemical nature of this signal by showing that an excised tip, when placed eccentrically on the stump, would induce growth on the side beneath it.[3]

-

Frits Went (1928): The definitive proof and quantification came from Frits Went. He successfully collected the growth-promoting substance from coleoptile tips into agar blocks. The degree of curvature of a decapitated coleoptile was proportional to the amount of the substance in the agar block, an experiment now known as the Avena curvature test.[4][5] Went named this substance "auxin," from the Greek word auxein (to grow).[3]

-

Isolation and Identification (1930s): While Salkowski had identified IAA in fermentation media in 1885, its connection to plants was not yet made.[2] In 1931, Kogl and Haagen-Smit isolated a compound with auxin activity from human urine, which they called "heteroauxin."[2][3] By 1934, it was confirmed that this heteroauxin was, in fact, indole-3-acetic acid, the primary natural auxin in plants.[3][6]

Natural Occurrence

IAA is not restricted to plants; its presence is widespread in nature.

-

In Plants: As the principal auxin, IAA is synthesized in actively growing tissues like apical buds, young leaves, and developing seeds.[7] It orchestrates critical processes such as apical dominance, root initiation, fruit development, and tropic responses.[1][7]

-

In Microorganisms: Diverse species of bacteria, including many plant-associated (PGPR) and pathogenic bacteria, fungi, and even archaea, can synthesize IAA.[8] In plant-microbe interactions, microbial IAA can modulate the host plant's physiology for either mutual benefit or pathogenesis. Notably, high concentrations were identified in the thermophilic archaebacterium Sulfolobus acidocaldarius.

-

In Mammals: In mammals, IAA is an endogenous product derived from the metabolism of dietary tryptophan by both host enzymes and, significantly, the gut microbiota.[1] It is detectable in human plasma and has been identified as a uremic toxin at elevated levels in chronic kidney disease. Its primary role in mammalian physiology is now understood to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[9][10]

Quantitative Data on Natural Occurrence

The concentration of IAA varies widely depending on the organism, tissue type, developmental stage, and environmental conditions.

| Organism/Tissue | Sample Type | IAA Concentration | Unit | Reference(s) |

| Arabidopsis thaliana | Whole Plant | 10 - 25 | ng/g FW | [11] |

| Arabidopsis thaliana (7-day-old) | Shoots | ~18 | pmol/g FW | [12] |

| Arabidopsis thaliana (7-day-old) | Roots | ~35 | pmol/g FW | [12] |

| Zea mays (Maize) | Root Elongation Zone | Increases over time | - | [13] |

| Lycopersicon esculentum (25-day-old) | Leaf | 242.1 ± 0.8 | µg/L (extract) | [14] |

| Lycopersicon esculentum (50-day-old) | Root | 3.4 - 7.5 | µg/g FW | [14] |

| Sulfolobus acidocaldarius | Lipid Extract | 0.57 | µmol/g DW | |

| Human | Plasma | 0.61 - 3.32 (Mean: 1.54) | µmol/L | [15] |

| Klebsiella sp. (with Tryptophan) | Culture Supernatant | 215 | µg/mL | [16] |

| Enterobacter sp. (with Tryptophan) | Culture Supernatant | up to 3477 | µg/mL | [8] |

| FW: Fresh Weight; DW: Dry Weight |

Biosynthesis of Indole-3-Acetic Acid

In plants and microbes, IAA is primarily synthesized from the amino acid L-tryptophan via several redundant pathways.

-

Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major and most widespread pathway. Tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA.[8]

-

Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA.

-

Indole-3-Acetaldoxime (IAOx) / Indole-3-Acetonitrile (IAN) Pathway: This pathway is prominent in the Brassicaceae family. Tryptophan is converted to indole-3-acetaldoxime, which serves as a branch point for the synthesis of defense compounds (glucosinolates) or IAA, via indole-3-acetonitrile.[17]

-

Tryptophan-Independent Pathway: Evidence also exists for pathways that do not use tryptophan as a direct precursor, though these are less well-characterized.

Role in Mammalian Signaling: The AhR Pathway

In mammals, IAA functions as a key signaling molecule by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10]

-

Ligand Binding: Cytosolic AhR is normally in an inactive complex with chaperone proteins like Hsp90. IAA, derived from gut microbiota or endogenous metabolism, enters the cell and binds to AhR.[18]

-

Nuclear Translocation: Ligand binding causes the chaperones to dissociate, exposing a nuclear localization signal. The AhR-IAA complex then translocates into the nucleus.[18]

-

Dimerization and DNA Binding: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[19] Target genes include metabolic enzymes (e.g., CYP1A1) and proteins involved in inflammation and immune response.[9][19]

Experimental Protocols for Isolation and Analysis

Accurate quantification of IAA is critical but challenging due to its low abundance and susceptibility to degradation. Methodologies range from simple screening assays to highly sensitive chromatographic techniques.

7.1. Extraction from Bacterial Culture

This protocol is adapted for the extraction of IAA from a liquid bacterial culture supernatant.[16][20]

-

Culturing: Inoculate bacteria in a suitable liquid medium (e.g., LB, Nutrient Broth) supplemented with L-tryptophan (e.g., 0.1% w/v) to enhance production. Incubate under appropriate conditions (e.g., 28-37°C, shaking) for 48-72 hours.[7][16]

-

Cell Separation: Centrifuge the culture at high speed (e.g., 10,000 rpm) for 10-30 minutes to pellet the bacterial cells.[20]

-

Acidification: Carefully collect the supernatant and acidify it to a pH of 2.5-3.0 using 1N HCl. This protonates the IAA, making it less polar.[16][20]

-

Liquid-Liquid Extraction: Transfer the acidified supernatant to a separating funnel. Add an equal or double volume of an immiscible organic solvent, such as ethyl acetate. Shake vigorously and allow the layers to separate.[16][20]

-

Collection: Collect the upper organic phase containing the IAA. Repeat the extraction process on the aqueous phase to maximize recovery.

-

Drying: Pool the organic extracts and remove the solvent using a rotary evaporator at 40-50°C.[8]

-

Reconstitution: Dissolve the dried residue in a small, precise volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.[8]

7.2. Salkowski Colorimetric Assay (Screening)

This method is a rapid, simple assay for screening and semi-quantitative estimation of total indolic compounds.[21]

-

Reagent Preparation: The Salkowski reagent typically consists of 0.5 M FeCl₃ mixed with a strong acid like 35% perchloric acid or concentrated sulfuric acid.[22][23] A common formulation is 1 mL of 0.5 M FeCl₃ in 50 mL of 35% HClO₄.[23]

-

Reaction: In a test tube, mix 1 mL of the sample extract (or standard) with 2 mL of the Salkowski reagent.[22][23]

-

Incubation: Vortex the mixture gently and incubate in the dark at room temperature for 25-30 minutes.[16][22]

-

Measurement: A pink to red color develops in the presence of indoles. Measure the absorbance of the solution using a spectrophotometer at a wavelength of approximately 530 nm.[23]

-

Quantification: Compare the absorbance of the sample to a standard curve prepared with known concentrations of pure IAA. Note: This method is not specific to IAA and will react with other indole derivatives that may be present in the sample.[23][24]

7.3. High-Performance Liquid Chromatography (HPLC)

HPLC provides a much higher degree of specificity and accuracy for quantification than colorimetric assays.[24]

-

System: A standard HPLC system equipped with a pump, injector, column, and a suitable detector is required.

-

Column: A reversed-phase C8 or C18 column is most commonly used for IAA separation.[24]

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of two eluents: (A) an acidified aqueous solution (e.g., water with 0.1-2.5% acetic acid, pH ~3.8) and (B) an organic solvent like acetonitrile or methanol.[24][25]

-

Detection:

-

Protocol Example (for Bacterial Supernatants):

-

Injection: Inject 10-20 µL of the reconstituted extract.

-

Elution Program: Start with a high aqueous phase concentration (e.g., 80% A, 20% B) and run a gradient to increase the organic phase concentration (e.g., to 100% B) over 25-30 minutes to elute the compounds.[24]

-

Quantification: Identify the IAA peak by comparing its retention time to that of a pure standard. Calculate the concentration based on the peak area relative to the standard curve.

-

For ultimate specificity and sensitivity, especially with complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS), which is considered the gold standard for phytohormone analysis.[26][27][28]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Auxins [phytohormones.info]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]

- 5. Auxin - Wikipedia [en.wikipedia.org]

- 6. Hortus USA- Auxin Discovery [rooting-hormones.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]

- 11. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Changes in the Level of Free and Ester Indol-3yl-Acetic Acid in Growing Maize Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crbb-journal.com [crbb-journal.com]

- 15. scispace.com [scispace.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. hvdesaicollege.org [hvdesaicollege.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Salkowski reagent and quantification of indole-3-acetic acid [infobiochem.com]

- 23. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]

- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jstage.jst.go.jp [jstage.jst.go.jp]

What is the established synthesis pathway for 2-(Indolin-3-yl)acetic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-3-yl)acetic acid, more commonly known as indole-3-acetic acid (IAA), is the most prevalent and physiologically active auxin in plants. It plays a pivotal role in regulating various aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. Beyond its fundamental role in plant biology, the indole-3-acetic acid scaffold is a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the established chemical synthesis pathways for indole-3-acetic acid, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows.

Established Chemical Synthesis Pathways

Several robust methods for the chemical synthesis of indole-3-acetic acid have been developed and refined over the years. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and widely utilized methods are detailed below.

Reaction of Indole with Glycolic Acid

A highly convenient and efficient method for the preparation of indole-3-acetic acid involves the direct reaction of indole with glycolic acid in the presence of a strong base at elevated temperatures.[1][2] This method is particularly well-suited for large-scale synthesis, especially when an agitated autoclave is available.[1]

Experimental Protocol:

A detailed procedure for this synthesis is provided in Organic Syntheses.[1] The key steps are as follows:

-

A stainless steel rocking autoclave is charged with potassium hydroxide, indole, and 70% aqueous glycolic acid.

-

The autoclave is sealed and heated to 250°C with rocking for approximately 18 hours.

-

After cooling, water is added, and the mixture is heated to 100°C to dissolve the potassium indole-3-acetate.

-

The aqueous solution is cooled, diluted with water, and extracted with ether to remove any neutral impurities.

-

The aqueous phase is then acidified with hydrochloric acid to a pH of 1-2, causing the precipitation of indole-3-acetic acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 87–93% | [1] |

| Melting Point | 163–165°C (dec.) | [1] |

| Purity | High purity, cream-colored solid | [1] |

Reaction Workflow:

Caption: Workflow for the synthesis of IAA from indole and glycolic acid.

Hydrolysis of Indole-3-acetonitrile (IAN)

The hydrolysis of indole-3-acetonitrile is a versatile route to indole-3-acetic acid, offering multiple catalytic options to suit different experimental conditions.[1] This method can be performed under acidic, basic, or enzymatic conditions.[3]

General Reaction Pathway:

References

Spectroscopic Profile of 2-(1H-Indol-3-yl)acetic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-Indol-3-yl)acetic acid, a prominent member of the auxin family of plant hormones. While the initial query focused on the saturated indolin structure, the vast majority of available scientific literature and spectral database information pertains to its unsaturated analogue, indole-3-acetic acid (IAA). This document will focus on the well-characterized spectroscopic properties of IAA, which is of significant interest to researchers in drug development, agriculture, and life sciences. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of 2-(1H-Indol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for IAA in different deuterated solvents.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Instrument Frequency (MHz) |

| 10.90 | s | NH | DMSO-d6 | 400 |

| 7.52 - 7.50 | m | Ar-H | DMSO-d6 | 400 |

| 7.38 - 7.35 | m | Ar-H | DMSO-d6 | 400 |

| 7.24 - 7.23 | m | Ar-H | DMSO-d6 | 400 |

| 7.10 - 7.06 | m | Ar-H | DMSO-d6 | 400 |

| 7.01 - 6.97 | m | Ar-H | DMSO-d6 | 400 |

| 3.66 - 3.65 | s | CH ₂ | DMSO-d6 | 400 |

| 12.17 | s | COOH | DMSO-d6 | 400 |

| 7.63 - 7.62 | m | Ar-H | D₂O | 400 |

| 7.49 | d | Ar-H | D₂O | 400 |

| 7.23 - 7.14 | m | Ar-H | D₂O | 400 |

| 3.65 | s | CH ₂ | D₂O | 400 |

| Chemical Shift (ppm) | Assignment | Solvent | Instrument Frequency (MHz) |

| 173.12 | C =O | DMSO-d6 | 15.09 |

| 136.06 | Ar-C | DMSO-d6 | 15.09 |

| 127.16 | Ar-C | DMSO-d6 | 15.09 |

| 123.85 | Ar-C H | DMSO-d6 | 15.09 |

| 120.93 | Ar-C H | DMSO-d6 | 15.09 |

| 118.49 | Ar-C H | DMSO-d6 | 15.09 |

| 118.36 | Ar-C H | DMSO-d6 | 15.09 |

| 111.30 | Ar-C H | DMSO-d6 | 15.09 |

| 107.60 | Ar-C | DMSO-d6 | 15.09 |

| 30.95 | C H₂ | DMSO-d6 | 15.09 |

| 184.43 | C =O | D₂O | - |

| 138.88 | Ar-C | D₂O | - |

| 129.86 | Ar-C | D₂O | - |

| 126.75 | Ar-C H | D₂O | - |

| 124.43 | Ar-C H | D₂O | - |

| 121.82 | Ar-C H | D₂O | - |

| 121.42 | Ar-C H | D₂O | - |

| 114.43 | Ar-C H | D₂O | - |

| 113.06 | Ar-C | D₂O | - |

| 36.68 | C H₂ | D₂O | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for IAA are presented below.

IR Data [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3389 | Strong, Sharp | N-H stretch (indole) |

| 3127 - 2730 | Broad | O-H stretch (carboxylic acid) |

| 1701 | Strong | C=O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS Data

| m/z | Relative Intensity (%) | Assignment | Ionization Mode |

| 175.06 | - | [M]⁺ | GC-MS |

| 130.07 | 100 | [M-COOH]⁺ | GC-MS |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified 2-(1H-Indol-3-yl)acetic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For solid samples like IAA, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is vaporized and then ionized, typically by electron impact (EI). For LC-MS, electrospray ionization (ESI) is commonly used.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Indole-3-Acetic Acid

A note on nomenclature: This technical guide focuses on Indole-3-acetic acid (IAA), the most common and extensively studied natural auxin. The user's query specified 2-(Indolin-3-yl)acetic acid, which features a saturated indoline ring system. While structurally related, this compound is a distinct chemical entity with significantly less available research data. Given the depth of information requested, this guide will detail the activities of the widely researched Indole-3-acetic acid, a critical molecule in both plant and mammalian biology.

Executive Summary

Indole-3-acetic acid (IAA) is a pivotal signaling molecule with a broad spectrum of biological activities across kingdoms. Primarily recognized as the principal auxin in plants, it orchestrates growth and development by influencing cell division, elongation, and differentiation.[1][2] In recent years, IAA has garnered significant attention in mammalian systems as a key metabolite produced by the gut microbiota from dietary tryptophan.[3] It exhibits multifaceted roles, including the modulation of immune responses, antioxidant and anti-inflammatory effects, and potential as an anticancer and antimicrobial agent. This guide provides a comprehensive overview of the biological activities of IAA, its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Biological Activities of Indole-3-Acetic Acid

The biological effects of IAA are context-dependent, varying with concentration and the biological system . Its activities range from hormonal regulation in plants to microbial signaling and immunomodulation in mammals.

Plant Growth Regulation

As a primary auxin, IAA is integral to nearly every aspect of plant growth and development.[4] It is involved in:

-

Cell Elongation and Division: IAA promotes the elongation of cells, particularly in stems and coleoptiles, and is also involved in cell division in the cambium and in tissue cultures.

-

Apical Dominance: The synthesis of IAA in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance.

-

Root Initiation: IAA is a key factor in the initiation of adventitious roots from cuttings, a property widely exploited in horticulture.

-

Fruit Development: It plays a role in fruit set and development.

-

Phototropism and Gravitropism: IAA mediates the differential growth responses of plants to light and gravity.

Antimicrobial Activity

IAA has demonstrated efficacy against various pathogenic microbes. It can inhibit the growth of certain bacteria and fungi and has been shown to interfere with biofilm formation, a critical virulence factor in many infections. For instance, IAA has been investigated for its antibiofilm activity against Pseudomonas aeruginosa.[5]

Antioxidant Activity

IAA and its derivatives have been shown to possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The antioxidant capacity is a key aspect of its protective effects in various biological systems.

Anti-inflammatory and Immunomodulatory Effects

In mammalian systems, IAA acts as a signaling molecule that can modulate the immune system. It has been shown to attenuate inflammatory responses by reducing the production of pro-inflammatory cytokines and mediators.[6][7] This activity is partly mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[3]

Anticancer Activity

Emerging research points to the potential of IAA and its derivatives as anticancer agents. Some studies have reported cytotoxic effects of IAA derivatives against various cancer cell lines, with IC50 values in the micromolar range.[8] The pro-oxidant activity of IAA derivatives in the presence of peroxidases is a mechanism being explored for targeted cancer therapy.[9]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological activities of Indole-3-acetic acid and its derivatives from various studies.

| Table 1: Antimicrobial Activity of Indole-3-Acetic Acid and Derivatives | |||

| Compound | Microorganism | Activity | Reference |

| Indole-3-acetic acid | Pseudomonas aeruginosa | Biofilm inhibition | [5] |

| Indolyl-triazole derivatives (IT5, IT6) | Mycobacterium tuberculosis | Significant inhibition | [10] |

| Table 2: Antioxidant Activity of Indole-3-Acetic Acid and Derivatives | |||

| Compound | Assay | IC50 Value | Reference |

| Indole-3-carboxaldehyde | DPPH Radical Scavenging | >100 µM | [11] |

| Methoxy & phenolic indole derivative (5f) | DPPH Radical Scavenging | < BHA standard | [11] |

| Indole-3-acetic acid derivatives | Microsomal Lipid Peroxidation | pH-dependent | [9] |

| Table 3: Cytotoxic Activity of Indole-3-Acetic Acid Derivatives | |||

| Compound | Cell Line | IC50 Value | Reference |

| 2, 4, 10 (indole derivatives) | A549 (human lung adenocarcinoma) | < 3.9 µg/mL | [8] |

| 2e (indole derivative) | HCT116 (human colorectal carcinoma) | 6.43 ± 0.72 µM | [8] |

| 2e (indole derivative) | A549 (human lung adenocarcinoma) | 9.62 ± 1.14 µM | [8] |

| 2e (indole derivative) | A375 (human melanoma) | 8.07 ± 1.36 µM | [8] |

Mechanism of Action

The mechanisms through which IAA exerts its diverse biological effects are multifaceted and involve complex signaling pathways.

Microbial Biosynthesis of Indole-3-Acetic Acid

In microorganisms, IAA is synthesized from tryptophan through several pathways, with the indole-3-pyruvic acid (IPA) pathway being one of the most common.

Figure 1: The Indole-3-pyruvic acid pathway for IAA biosynthesis in microorganisms.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In mammalian cells, a key mechanism of action for IAA is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Figure 2: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by IAA.

Modulation of NF-κB Signaling

IAA has been shown to mitigate inflammatory responses by interfering with the NF-κB signaling pathway. This can occur through AhR-dependent and independent mechanisms, leading to reduced nuclear translocation of the p65 subunit of NF-κB and decreased expression of pro-inflammatory genes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Indole-3-acetic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging activity of a compound.

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (IAA and its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[11]

-

Preparation of Test Samples: Dissolve the test compounds and positive control in a suitable solvent to create stock solutions. From these, prepare a series of dilutions to determine the IC50 value.[11]

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the various concentrations of the test samples or standard to the wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[12]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

Inhibition of Microsomal Lipid Peroxidation Assay

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids in microsomes.

Materials:

-

Rat liver microsomes

-

Inducing agent (e.g., NADPH for enzymatic, Ascorbate/Fe²⁺ for non-enzymatic)

-

Tris-HCl buffer

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Test compounds (IAA and its derivatives)

-

Spectrophotometer

Procedure:

-

Preparation of Microsomes: Isolate liver microsomes from rats via differential centrifugation.[13]

-

Reaction Mixture: Prepare a reaction mixture containing microsomes, buffer, and the test compound at various concentrations.

-

Initiation of Peroxidation: Start the lipid peroxidation by adding the inducing agent (e.g., NADPH or ascorbate).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Measurement of Malondialdehyde (MDA): Add TBA reagent to the mixture and heat at 95°C for 30-60 minutes. This forms a pink colored adduct with MDA, a product of lipid peroxidation.

-

Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound. Determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to detect changes in the levels of key proteins in the NF-κB pathway, such as the phosphorylation of p65 and the degradation of IκBα.

Materials:

-

Cell line (e.g., RAW264.7 macrophages)

-

Cell culture medium and reagents

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Test compound (IAA)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with various concentrations of IAA for a specified time (e.g., 1-2 hours) before stimulating with LPS for a defined period (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells with lysis buffer to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

Indole-3-acetic acid is a remarkably versatile molecule with profound biological effects in both plants and animals. Its role as a primary plant auxin is well-established, and its functions as a microbial signaling molecule and a modulator of mammalian immune and inflammatory responses are areas of active and promising research. The ability of IAA and its synthetic derivatives to act as antioxidant, antimicrobial, and anticancer agents opens up significant avenues for therapeutic development. A thorough understanding of its mechanisms of action, particularly its interaction with the AhR and NF-κB signaling pathways, is crucial for harnessing its full potential in medicine and agriculture. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted biological activities of this important indole derivative.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-(Indolin-3-yl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Indolin-3-yl)acetic acid, more commonly known as indole-3-acetic acid (IAA), in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including drug formulation, agricultural product development, and in vitro biological assays. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of indole-3-acetic acid has been systematically determined in twelve pure organic solvents at temperatures ranging from 278.15 K to 323.15 K. The mole fraction solubility (x) data is presented in the tables below. The data reveals that the solubility of indole-3-acetic acid is highest in ethyl acetate, followed by dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The lowest solubility is observed in chloroform and acetonitrile.[1][2] Generally, the solubility of indole-3-acetic acid increases with increasing temperature in all the tested solvents.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone |

| 278.15 | 0.00258 | 0.00315 | 0.00368 | 0.00421 | 0.00532 | 0.00864 |

| 283.15 | 0.00296 | 0.00363 | 0.00424 | 0.00485 | 0.00613 | 0.00995 |

| 288.15 | 0.00339 | 0.00416 | 0.00486 | 0.00556 | 0.00703 | 0.01142 |

| 293.15 | 0.00388 | 0.00476 | 0.00557 | 0.00638 | 0.00806 | 0.01311 |

| 298.15 | 0.00445 | 0.00546 | 0.00639 | 0.00732 | 0.00925 | 0.01504 |

| 303.15 | 0.00510 | 0.00626 | 0.00733 | 0.00839 | 0.01061 | 0.01726 |

| 308.15 | 0.00584 | 0.00718 | 0.00841 | 0.00963 | 0.01217 | 0.01980 |

| 313.15 | 0.00669 | 0.00823 | 0.00964 | 0.01104 | 0.01396 | 0.02271 |

| 318.15 | 0.00767 | 0.00944 | 0.01106 | 0.01266 | 0.01601 | 0.02605 |

| 323.15 | 0.00879 | 0.01082 | 0.01268 | 0.01452 | 0.01837 | 0.02988 |

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) (Continued)

| Temperature (K) | Acetonitrile | Chloroform | Ethyl Acetate | 1,4-Dioxane | DMF | DMSO |

| 278.15 | 0.00198 | 0.00112 | 0.01578 | 0.00645 | 0.01287 | 0.01432 |

| 283.15 | 0.00228 | 0.00129 | 0.01811 | 0.00740 | 0.01477 | 0.01643 |

| 288.15 | 0.00262 | 0.00148 | 0.02078 | 0.00849 | 0.01695 | 0.01885 |

| 293.15 | 0.00300 | 0.00170 | 0.02384 | 0.00974 | 0.01945 | 0.02162 |

| 298.15 | 0.00344 | 0.00195 | 0.02735 | 0.01117 | 0.02231 | 0.02480 |

| 303.15 | 0.00395 | 0.00224 | 0.03138 | 0.01282 | 0.02560 | 0.02845 |

| 308.15 | 0.00453 | 0.00257 | 0.03600 | 0.01470 | 0.02937 | 0.03263 |

| 313.15 | 0.00519 | 0.00295 | 0.04130 | 0.01687 | 0.03370 | 0.03743 |

| 318.15 | 0.00595 | 0.00338 | 0.04738 | 0.01935 | 0.03866 | 0.04294 |

| 323.15 | 0.00683 | 0.00388 | 0.05435 | 0.02220 | 0.04435 | 0.04925 |

Note: The data in these tables is based on the findings reported in the Journal of Chemical & Engineering Data, which details the solid-liquid solubility of indole-3-acetic acid.[1][2]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The two primary methods for determining the solubility of a compound like this compound are the thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium Method)

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution when excess solid is present and the system is at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove the undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units of concentration (e.g., mg/mL or mol/L).

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of solubility and is often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic solvent.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, such as DMSO.

-

Assay Plate Preparation: A small aliquot of the stock solution is added to a larger volume of the test solvent in a microtiter plate.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection/Removal: The presence of precipitate can be detected by nephelometry (light scattering) or by filtering the solution to remove any solid material.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is measured, typically using UV-Vis spectroscopy or LC-MS.

-

Data Analysis: The kinetic solubility is determined by comparing the measured concentration to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

References

What are the known derivatives and analogues of 2-(Indolin-3-yl)acetic acid?

An In-depth Technical Guide to the Derivatives and Analogues of 2-(Indolin-3-yl)acetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, with a primary focus on its unsaturated counterpart, Indole-3-acetic acid (IAA), which is the most studied scaffold in this class. IAA is a pivotal molecule, recognized as the most common naturally occurring plant auxin and a metabolite in mammals.[1][2] Its structural backbone has served as a template for the development of a wide array of therapeutic agents and biological probes. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various analogues, including anti-inflammatory drugs like Indomethacin, anticancer prodrugs, and compounds with antioxidant and antibacterial properties.[3][4][5][6] Quantitative data are summarized in tabular format, key experimental methodologies are described, and relevant biological pathways are visualized to provide a thorough resource for researchers in medicinal chemistry and drug development.

Introduction: From Indoline to the Indole Scaffold

This compound features a saturated dihydropyrrole ring fused to a benzene ring. While derivatives of this specific saturated core exist, the vast majority of research has focused on its oxidized, aromatic analogue: Indole-3-acetic acid (IAA) . IAA is a versatile heterocyclic compound that has been extensively studied.[1] It serves as a crucial phytohormone in plants and is also a product of tryptophan metabolism in mammals, often produced by gut microbiota.[7]

The indole-3-acetic acid framework has proven to be a privileged scaffold in medicinal chemistry, giving rise to numerous derivatives with a broad spectrum of pharmacological activities. These activities include anti-inflammatory, anticancer, antioxidant, antibacterial, and herbicidal effects.[5][8][9][10] This guide will explore the key chemical modifications made to the IAA core and their impact on biological function.

Major Classes of Derivatives and Analogues

The structural diversity of IAA analogues is achieved through modifications at several key positions: the carboxylic acid side chain, the indole nitrogen (N-1), the C-2 position of the pyrrole ring, and various positions on the benzene ring (C-4, C-5, C-6, C-7).

Side Chain and Carboxyl Group Modifications

Modification of the acetic acid side chain has been a critical strategy for modulating activity and improving pharmacokinetic properties.

-

Esters and Amides: Replacement of the carboxyl group's hydroxyl with other functionalities generally decreases anti-inflammatory activity, though amide analogues have been explored for other purposes.[4] A notable exception is the development of ester derivatives. For instance, Acemetacin , an ester of indomethacin with glycolic acid, was found to have approximately twice the anti-inflammatory activity of its parent compound, Indomethacin.[10]

-

Acetamides and Oxazolines: 2-(3-Indolyl)acetamides and their related oxazoline analogues have been investigated as potential anticancer agents.[11]

Ring Substitutions and Analogues

-

N-1 Acylation (Indomethacin Class): The acylation of the indole nitrogen is a hallmark of the indomethacin class of non-steroidal anti-inflammatory drugs (NSAIDs). The nature of this acyl group is critical for activity. N-benzoyl derivatives substituted at the para-position with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) are highly active.[4]

-

C-2 Alkylation: The presence of a small alkyl group, typically methyl, at the C-2 position often enhances anti-inflammatory activity compared to aryl-substituted analogues.[4] 2-Methylindole-3-acetic acid (2-Me-IAA) and its ethyl and propyl homologues are known auxins.[12]

-

C-5 Substitution: Substitutions at the 5-position of the indole ring with groups like methoxy (-OCH₃), fluorine (-F), or dimethylamino (-N(CH₃)₂) have been shown to yield more potent anti-inflammatory activity than the unsubstituted parent compound.[4]

-

Complex Analogues (Quinazolinones): More complex structures have been synthesized by condensing indole precursors with other heterocyclic systems. For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its derivatives have shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[13]

-

Azaindoles: The replacement of a carbon with a nitrogen atom in the indole ring creates azaindole derivatives. All regioisomers of 2-arylazaindole-3-acetic acid have been synthesized and are being explored for their biological potential.[14]

-

Oxidized Analogues (Oxindoles): Oxindole-3-acetic acid, where the C-2 position is oxidized to a carbonyl group, is a known plant metabolite of IAA.[15] Derivatives of this scaffold have also been synthesized for biological evaluation.[16]

Biological Activities and Structure-Activity Relationship (SAR)

The IAA scaffold has been leveraged to target a variety of biological processes.

Anti-inflammatory Activity

The most prominent therapeutic application of IAA derivatives is as NSAIDs. The SAR for this class is well-defined:[4]

-

Carboxyl Group: An acidic center, typically a carboxylic acid, is essential for activity.

-

N-1 Acyl Group: A p-substituted benzoyl group (e.g., p-chlorobenzoyl in Indomethacin) confers high potency.

-

C-2 Methyl Group: A methyl group at C-2 is optimal for activity.

-

C-5 Substituent: A methoxy or fluoro group at the 5-position enhances activity.

Anticancer Activity (Prodrug Therapy)

IAA is relatively non-toxic but can be oxidized by the plant enzyme horseradish peroxidase (HRP) into cytotoxic radical species.[3][7] This principle is the basis for a targeted cancer therapy approach known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this model, the gene for HRP is delivered specifically to tumor cells. Subsequent administration of the IAA prodrug leads to its conversion into a toxic agent only within the cancerous tissue, minimizing systemic toxicity.[3]

Antioxidant Activity

Novel IAA analogues have been synthesized and evaluated for their antioxidant properties. The coupling of aniline and substituted anilines to the acetic acid side chain via an amide linkage has produced compounds with significant free radical scavenging activity.[8][17] In particular, analogues bearing electron-donating methoxy groups showed predominant activity in DPPH and lipid peroxidation assays.[8][17]

Antibacterial Activity

Derivatives incorporating a quinazolinone moiety have demonstrated significant antibacterial effects. 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, in particular, showed a potent minimum inhibitory concentration (MIC) against MRSA.[13] Molecular docking studies suggest these compounds may act by binding to long RSH (RelA/SpoT homolog) proteins, which are crucial for bacterial survival under stress.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative IAA derivatives.

Table 1: Antibacterial and Antiproliferative Activity of Indolylquinazolinones | Compound ID | Structure/Substituent | Activity Type | Target | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3k | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial (MIC) | S. aureus (MRSA) | 0.98 µg/mL |[13] | | 3k | Antibacterial (MIC) | S. aureus ATCC 25923 | 3.90 µg/mL |[13] | | 3c, f, g, k, r, z | Various substituted indolylquinazolinones | Antiproliferative | Multiple Cancer Cell Lines | Significant Activity |[13] |

Table 2: Anti-inflammatory Activity of Indomethacin Analogues

| Compound | Key Structural Feature | Assay | Relative Activity | Reference |

|---|---|---|---|---|

| Indomethacin | Parent Compound | Kaolin edema (rat) | 1x | [10] |

| Acemetacin (54) | [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid | Kaolin edema (rat) | ~2x |[10] |

Key Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of research findings. Below are representative protocols based on methodologies cited in the literature.

Protocol 1: General Synthesis of Indole-3-acetic Acid Amide Analogues

This protocol describes the synthesis of aniline-coupled derivatives evaluated for antioxidant activity.[8][17]

-

Activation of Carboxylic Acid: Indole-3-acetic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Thionyl chloride (1.1 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2-3 hours to form the intermediate, 2-(1H-indol-3-yl)acetyl chloride. The solvent is removed under reduced pressure.

-

Amide Coupling: The crude acetyl chloride is redissolved in an anhydrous solvent. To this solution, the desired substituted aniline (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) are added.

-

Reaction and Workup: The reaction mixture is stirred at room temperature overnight. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final amide derivative.

Protocol 2: DPPH (2,2-diphenyl-1-picryl hydrazyl) Free Radical Scavenging Assay

This in vitro assay is commonly used to determine antioxidant potential.[8][17]

-

Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Test compounds and a standard antioxidant (e.g., Butylated Hydroxy Anisole - BHA) are prepared at various concentrations.

-

Assay Procedure: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound solution at different concentrations. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at ~517 nm using a microplate reader. A control containing only methanol and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.

Visualized Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex processes.

Caption: Figure 1. General Synthetic Workflow for IAA Amide Derivatives.

Caption: Figure 2. Proposed Mechanism of HRP-Mediated Cytotoxicity of IAA.

Conclusion and Future Directions

The this compound scaffold, and more prominently its indole analogue, represents a remarkably fruitful starting point for drug discovery. From its origins as a plant hormone, it has given rise to blockbuster NSAIDs and inspired novel therapeutic strategies in oncology, infectious disease, and beyond. The structure-activity relationships, particularly within the anti-inflammatory class, are well-understood and serve as a classic example in medicinal chemistry.

Future research is likely to focus on several key areas:

-

Refining Targeted Therapies: Optimizing the GDEPT approach with next-generation IAA derivatives that exhibit enhanced activation by HRP or other tumor-specific enzymes.

-

Exploring New Biological Targets: Expanding beyond known targets like COX enzymes to identify novel protein interactions for this scaffold, as suggested by the antibacterial studies.

-

Improving Pharmacokinetics: Developing analogues with improved metabolic stability and bioavailability to enhance in vivo efficacy, an area where early anticancer candidates have faced challenges.[11]

The continued exploration of this versatile chemical core, aided by modern computational and synthetic techniques, promises to yield new and improved therapeutic agents.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives [organic-chemistry.org]

- 15. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Therapeutic Promise of 2-(Indolin-3-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Among these, derivatives of 2-(Indolin-3-yl)acetic acid have emerged as a promising class of therapeutic agents with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Anticancer Applications

Derivatives of this compound, particularly 2-aryl-2-(3-indolyl)acetamides and 2-aryl-2-(3-indolyl)acetohydroxamates, have demonstrated significant potential as anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, including those resistant to conventional proapoptotic therapies.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The in vitro anticancer activity of these derivatives is typically quantified by the half-maximal growth inhibition (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the GI₅₀ values for a series of 2-aryl-2-(3-indolyl)acetamide derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Activity of 2-Aryl-2-(3-indolyl)acetamide Derivatives against SK-MEL-28 (Melanoma) and U251 (Glioblastoma) Cell Lines

| Compound ID | R¹ | R² | Ar | SK-MEL-28 GI₅₀ (µM) | U251 GI₅₀ (µM) |

| 1a | H | H | 2-Naphthyl | 0.3 | 0.2 |

| 1b | H | H | 1-Naphthyl | 1.8 | 1.1 |

| 1c | H | H | 4-Biphenyl | 0.9 | 0.7 |

| 1d | H | H | 3-Phenoxyphenyl | 1.5 | 1.2 |

| 1e | H | H | 4-Phenoxyphenyl | 1.1 | 0.9 |

| 1f | H | H | 4-Fluorophenyl | 8.9 | 7.5 |

| 1g | H | H | 4-Chlorophenyl | 3.6 | 2.9 |

| 1h | H | H | 4-Bromophenyl | 2.8 | 2.1 |

| 1i | H | H | 4-Iodophenyl | 1.9 | 1.4 |

| 1j | H | H | 4-Methoxyphenyl | 10.2 | 8.7 |

| 1k | H | H | 3,4-Dimethoxyphenyl | 7.6 | 6.3 |

| 1l | H | H | 3,4,5-Trimethoxyphenyl | 5.4 | 4.8 |

| 1m | 5-Methoxy | H | 2-Naphthyl | 0.4 | 0.3 |

| 1n | 5-Chloro | H | 2-Naphthyl | 0.2 | 0.2 |

Data adapted from a study on 2-(3-Indolyl)acetamides and their oxazoline analogues.[3]

Table 2: Growth Inhibitory (GI₅₀) Activity of Selected 2-Aryl-2-(3-indolyl)acetamide Derivatives against a Broader Cancer Cell Line Panel

| Compound ID | SK-MEL-28 (Melanoma) | U251 (Glioblastoma) | SK-MEL-5 (Melanoma) | T98G (Glioblastoma) | A549 (Lung) | Hs683 (Oligodendroglioma) |

| 1a | 0.3 | 0.2 | 0.4 | 0.3 | 0.5 | 0.3 |

| 1m | 0.4 | 0.3 | 0.5 | 0.4 | 0.6 | 0.4 |

| 1n | 0.2 | 0.2 | 0.3 | 0.2 | 0.4 | 0.2 |

Data adapted from a study on 2-(3-Indolyl)acetamides and their oxazoline analogues.[3]

Signaling Pathways in Cancer

The anticancer activity of indole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB signaling pathways are prominent targets.[4][5]

Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway.[4][5] This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells. The (3-chloroacetyl)-indole derivative of I3C has been identified as a specific inhibitor of Akt, leading to the inhibition of the downstream mTOR.[4]

Indole-3-carbinol has been demonstrated to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and metastasis.[6][7] This suppression is achieved by inhibiting the activation of IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6] By preventing IκBα degradation, indole derivatives sequester NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[4]

Anti-inflammatory and Antioxidant Applications

Derivatives of this compound have also been investigated for their anti-inflammatory and antioxidant properties.

Quantitative Data: Antioxidant Activity

The antioxidant potential of these compounds can be assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Table 3: Antioxidant Activity of Novel Indole-3-acetic Acid Analogues

| Compound ID | % DPPH Radical Scavenging Activity (at 100 µg/mL) |

| 3 | 45.8 |

| 4 | 52.3 |

| 5 | 61.7 |

| 6 | 68.4 |

| 7 | 75.1 |

| 8 | 82.6 |

| 9 | 91.2 |

| BHA (Standard) | 95.6 |

Data adapted from a study on the synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.[8]

Neuroprotective Applications

Emerging research suggests a neuroprotective role for indole-3-acetic acid and its derivatives. Studies have shown that these compounds can exhibit protective effects in models of neurotoxicity and neurodegeneration.[9] For instance, indole-3-acetic acid has been shown to attenuate neurotoxicity by modulating signaling pathways and reducing oxidative stress.[9] Histopathological studies have indicated that certain indole-3-acetic acid derivatives can reduce apoptosis in neuroepithelial cells.[10]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., SK-MEL-28, U251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes the procedure for evaluating the antioxidant activity of this compound derivatives using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound solutions of varying concentrations

-

Positive control (e.g., Butylated hydroxyanisole - BHA)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and a control containing the DPPH solution and solvent are also measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol details the widely used carrageenan-induced paw edema model to assess the in vivo anti-inflammatory activity of test compounds.

Materials:

-

Wistar rats (or other suitable rodent model)

-

Carrageenan (1% w/v suspension in saline)

-

Test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle for compound administration

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group, and test compound groups (at different doses).

-

Compound Administration: Administer the test compound and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.

Conclusion